

Comparative Analysis of Vigabatrin and Its Impurities: A Toxicological Overview

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Compound of Interest

Compound Name: 2-(2-Aminobut-3-enyl)malonic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of the antiepileptic drug Vigabatrin and its known impurities. While extensive data exists for the active pharmaceutical ingredient (API), toxicological information on its specific impurities is limited. This document summarizes the available data to aid researchers and drug development professionals in understanding the current landscape of Vigabatrin's safety profile.

Executive Summary

Vigabatrin is an effective antiepileptic medication, but its use is associated with significant side effects, most notably irreversible peripheral vision loss. The control of impurities in the drug product is critical to ensure its safety and efficacy. This guide outlines the known side effects of Vigabatrin and collates the currently available, albeit limited, toxicological data for its identified impurities. Due to a lack of direct comparative studies, this guide highlights the existing knowledge gaps and underscores the need for further research into the potential toxicity of Vigabatrin-related impurities.

Data Presentation

Table 1: Summary of Known Side Effects of Vigabatrin

System Organ Class	Common Side Effects	Serious Adverse Reactions
Eye Disorders	Blurred vision, nystagmus, diplopia	Permanent vision loss (peripheral field defects, "tunnel vision"), retinal toxicity, optic atrophy[1][2][3][4][5]
Nervous System Disorders	Drowsiness, dizziness, fatigue, headache, tremor, paresthesia[1][2][4][5]	Seizure worsening, status epilepticus, intramyelinic edema (in infants), peripheral neuropathy[2][3]
Psychiatric Disorders	Agitation, confusion, depression, irritability, aggression[1][2][5]	Suicidal ideation and behavior, psychosis[2][5]
General Disorders	Weight gain, fatigue[2][5]	-
Gastrointestinal Disorders	Nausea, vomiting, abdominal pain	-
Blood and Lymphatic System Disorders	-	Anemia[2]

Table 2: Identified Impurities of Vigabatrin and Available Toxicological Data

Impurity Name	Chemical Name	CAS Number	Available Toxicity Data/Classification
Vigabatrin Impurity A	(5RS)-5-Ethenylpyrrolidin-2-one	7529-16-0	No specific toxicity data found in the public domain.
Vigabatrin Impurity B	(2E)-2-(2-Aminoethyl)but-2-enoic Acid	1379504-35-4	No specific toxicity data found in the public domain.
Vigabatrin Impurity C	5-Ethenyl-2-oxopyrrolidine-3-carboxamide	71107-19-2	No specific toxicity data found in the public domain.
Vigabatrin Impurity D	4-Aminobutanoic acid (GABA)	56-12-2	Generally considered a major inhibitory neurotransmitter in the CNS. High doses may have pharmacological effects.
Vigabatrin Impurity E	2-(2-aminobut-3-enyl)malonic acid	1378466-25-1	No specific toxicity data found in the public domain.
Vigabatrin Formyl Impurity	N/A	N/A	No specific toxicity data found in the public domain.
Potential Genotoxic Impurities	3,4-Dichlorobut-1-ene, 1,4-Dichlorobut-2-ene (cis and trans isomers)	N/A	Classified as potential genotoxic impurities based on their chemical structure.[6] [7]
4-Aminohexanoic acid	4-Aminohexanoic acid	60643-86-9	Limited data available; a predicted acute toxicity (LD50) in rats is 1.4915 mol/kg.[8]

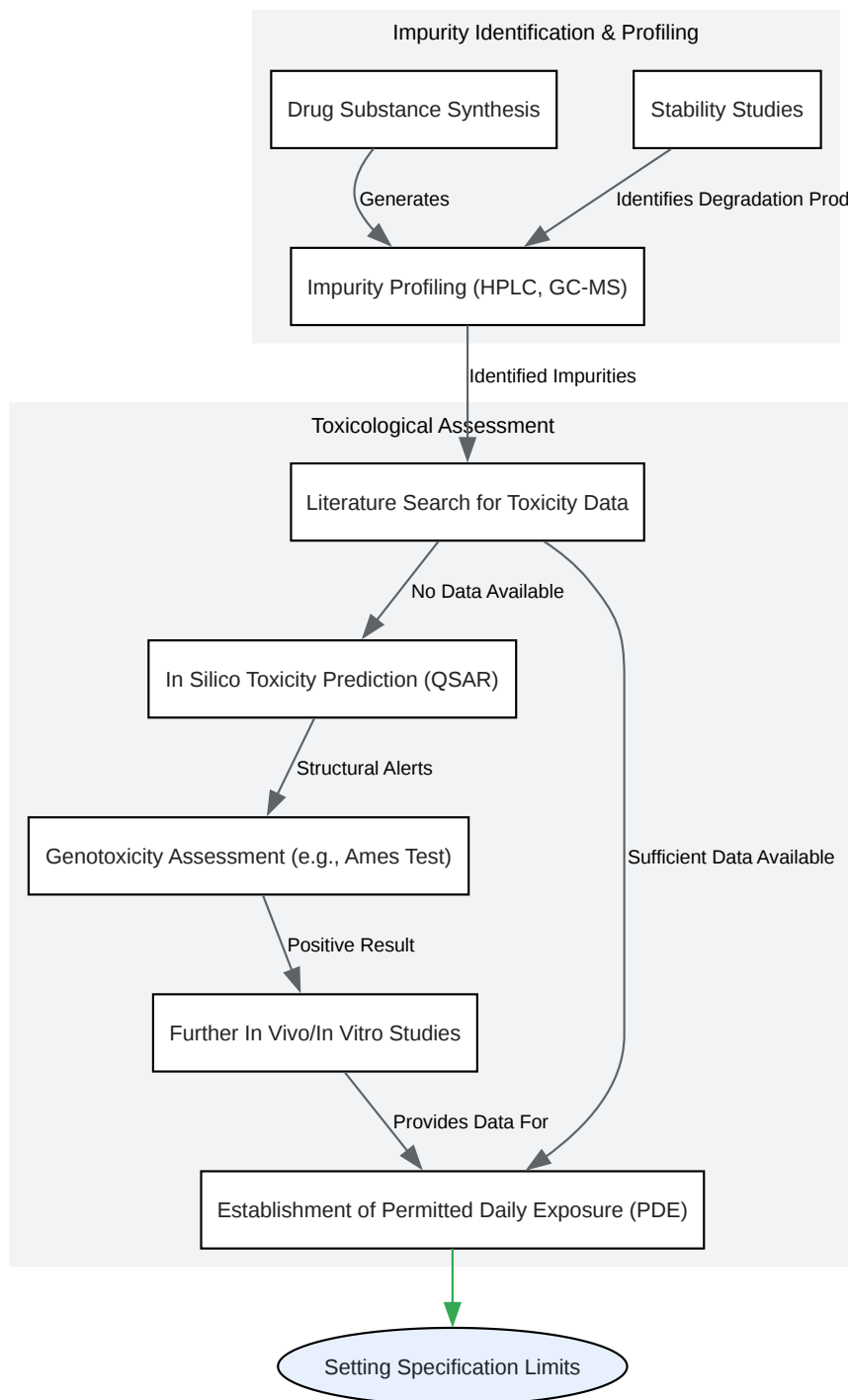
2,2'-oxo-5,5'-bispyrrolidinyll ether	2,2'-oxybis(5-pyrrolidinone)	N/A	No specific toxicity data found in the public domain.
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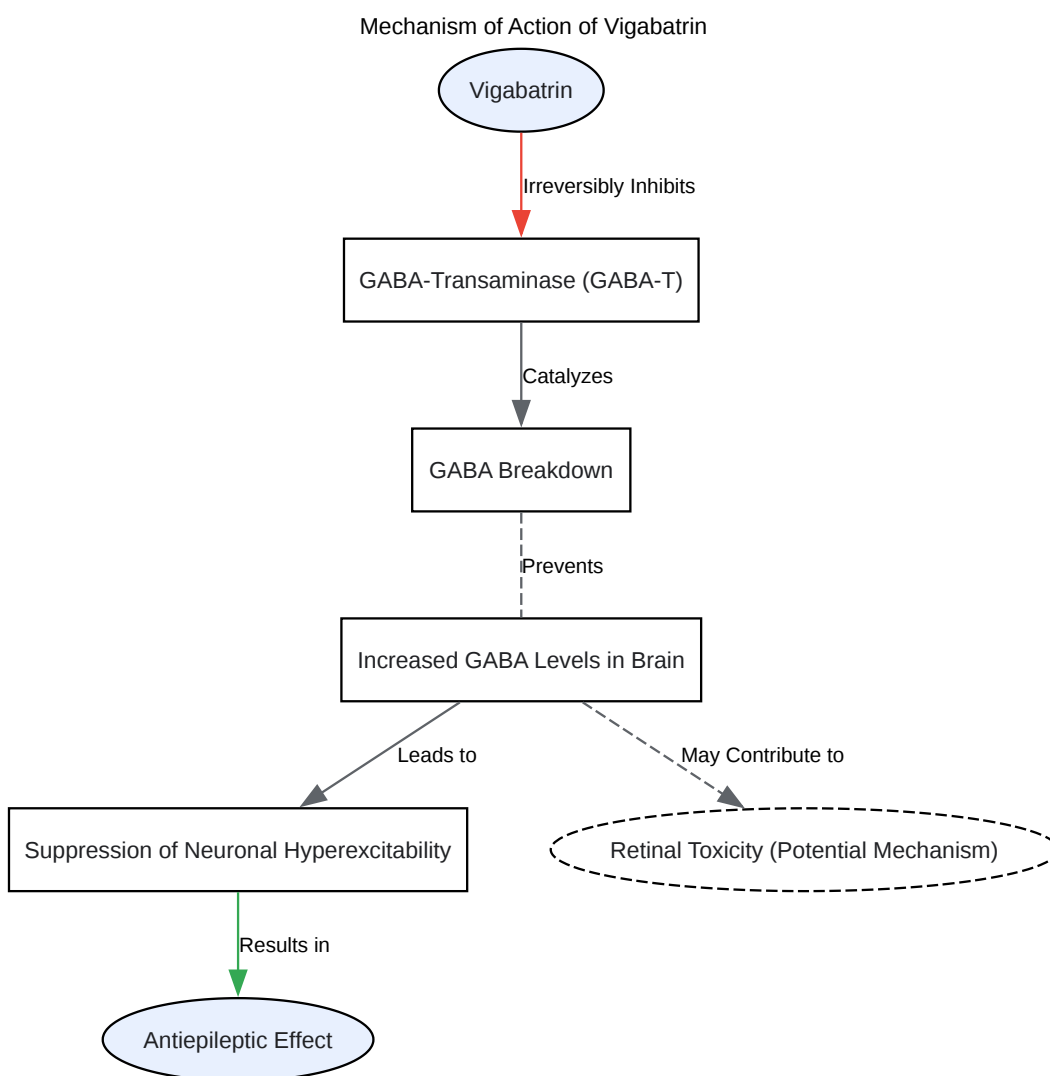
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of individual Vigabatrin impurities are not readily available in the public literature. However, a general workflow for the identification and assessment of pharmaceutical impurities is outlined below. This workflow is based on established regulatory guidelines and common practices in the pharmaceutical industry.

General Workflow for Impurity Toxicological Assessment

General Workflow for Impurity Toxicological Assessment





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